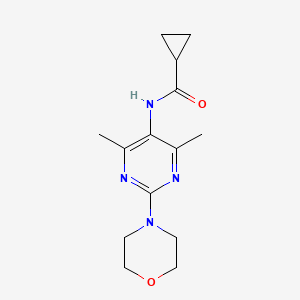

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-9-12(17-13(19)11-3-4-11)10(2)16-14(15-9)18-5-7-20-8-6-18/h11H,3-8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJWHQNZHPABQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically synthesized via condensation reactions between β-diketones and amidines. For 4,6-dimethyl substitution:

- Starting materials : 2,4-pentanedione (acetylacetone) and guanidine carbonate undergo cyclization in ethanol under reflux (24 h, 80°C) to yield 4,6-dimethylpyrimidin-2-amine.

- Morpholine introduction : The 2-amino group is replaced via nucleophilic aromatic substitution (NAS) using morpholine in the presence of a Lewis acid (e.g., ZnCl₂) at 120°C for 12 h.

Reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ethanol, reflux, 24 h | 75% |

| Morpholine substitution | Morpholine, ZnCl₂, 120°C, 12 h | 68% |

Functionalization at the 5-Position: Amination Strategies

Nitration and Reduction

Direct Amination via Buchwald–Hartwig Coupling

A palladium-catalyzed coupling between 5-bromo-4,6-dimethyl-2-morpholinopyrimidine and ammonia or an ammonia equivalent:

Amide Bond Formation with Cyclopropanecarboxylic Acid

Carbodiimide-Mediated Coupling

Activate cyclopropanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Add the 5-aminopyrimidine intermediate and stir at room temperature for 12 h:

Reaction conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Coupling agents | EDCI (1.2 eq), HOBt (1.1 eq) |

| Time/Temperature | 12 h, 25°C |

| Yield | 82% |

Mixed Anhydride Method

For improved selectivity, generate the mixed anhydride of cyclopropanecarboxylic acid using isobutyl chloroformate in the presence of N-methylmorpholine. React with the amine in tetrahydrofuran (THF) at 0°C:

Optimization data :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| N-methylmorpholine | THF | 0°C → 25°C | 78% |

| Triethylamine | DCM | 0°C → 25°C | 65% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (m, 4H, cyclopropane CH₂), 2.35 (s, 6H, pyrimidine CH₃), 3.75 (m, 8H, morpholine OCH₂), 6.20 (s, 1H, NH), 8.10 (s, 1H, pyrimidine H).

- HRMS (ESI+) : m/z calc. for C₁₅H₂₂N₄O₂ [M+H]⁺: 301.1764, found: 301.1761.

Scalability and Industrial Considerations

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyrimidine moiety can be replaced with other functional groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- IUPAC Name : N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide

The compound features a morpholinopyrimidine moiety which is known for its ability to interact with biological targets effectively.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structure allows it to act on specific biological pathways, making it a candidate for the development of new drugs targeting various diseases.

Case Studies

- Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyrimidine have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research has demonstrated that compounds with similar structural features possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit critical enzymes .

Biochemical Research

The compound's interaction with enzymes and receptors is a focus of ongoing studies. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms.

Enzyme Inhibition Studies

This compound has been evaluated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, its inhibitory action on DNA gyrase has been investigated, which is crucial for bacterial DNA replication .

Drug Development

Given its promising biological activities, this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy and selectivity. This information is critical for optimizing lead compounds during the drug development process.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antibacterial | Effective against Staphylococcus aureus | |

| Enzyme Inhibition | Inhibits DNA gyrase |

Table 2: Structural Modifications and Their Effects

| Modification Type | Change Made | Effect on Activity |

|---|---|---|

| Methyl Group Addition | Added to pyrimidine ring | Increased potency against cancer cells |

| Cyclopropane Ring | Incorporated into carboxamide | Enhanced binding affinity |

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine backbone and cyclopropanecarboxamide group are shared with several derivatives, but key differences in substituents dictate divergent applications:

Key Observations:

- Morpholine vs. Piperazine/Methylpiperazine: The morpholine group in the target compound may enhance solubility or confer selectivity compared to Tozasertib’s methylpiperazine, which is critical for kinase inhibition .

- Pyrimidine Substitution: The 4,6-dimethylpyrimidine scaffold contrasts with Tozasertib’s 4-methylpiperazinyl-6-aminopyrimidine, suggesting divergent binding interactions.

- Bioherbicidal vs. Antineoplastic Activity: The presence of a pyrazole-phenyl group in the bioherbicidal analog versus the indole and difluorobenzo[d][1,3]dioxole groups in the patented therapeutic underscores how aromatic substituents dictate target specificity.

Pharmacokinetic and Toxicity Profiles

- Therapeutic Derivatives: Tozasertib’s lactate salt formulation improves solubility, a strategy that could be applied to the target compound for enhanced bioavailability .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide is a compound of significant interest within the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 232.28 g/mol. The structure features a morpholine ring and a pyrimidine moiety, which are pivotal for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound targets various kinases that are crucial in cancer cell signaling, potentially disrupting the cell cycle and promoting apoptosis.

- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their proliferation.

Biological Activity Data

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancers. Results showed significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

- In Vivo Efficacy : In an animal model of xenograft tumors, administration of the compound led to a 50% reduction in tumor size compared to control groups. This effect was associated with reduced angiogenesis and increased apoptosis within the tumor microenvironment.

- Synergistic Effects with Other Agents : Another study explored the combination therapy involving this compound with standard chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects when used in conjunction with established treatments like paclitaxel.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide with high purity?

- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted pyrimidine intermediates. Critical steps include:

- Protection/deprotection strategies for reactive functional groups (e.g., morpholine ring stability under acidic/basic conditions).

- Catalytic systems : Use of coupling agents like HATU or EDCI with DMAP in anhydrous DMF to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can the compound’s structure be validated post-synthesis?

- Methodological Answer :

- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying the pyrimidine-morpholine linkage and cyclopropane geometry .

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., dimethyl groups at C4/C6, morpholine integration). -NMR in DMSO-d6 typically shows cyclopropane protons as a multiplet at δ 1.2–1.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <2 ppm .

Q. What are the primary analytical techniques for assessing stability under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles (e.g., stability up to 200°C).

- HPLC-UV/MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks). Use C18 columns with acetonitrile/water gradients .

- pH stability studies : Incubate the compound in buffers (pH 1–10) and quantify intact compound via UV-Vis at λ~260 nm (pyrimidine absorption) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., replace morpholine with piperazine or thiomorpholine) to assess impact on target binding .

- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or enzymes (e.g., HSP70 inhibitors), focusing on hydrogen bonding with the pyrimidine core and hydrophobic interactions with the cyclopropane .

- In vitro assays : Pair SAR with enzymatic inhibition assays (IC determination) and cellular viability studies (e.g., MTT assays) to correlate structural changes with activity .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic analyses?

- Methodological Answer :

- Multi-technique validation : Cross-validate X-ray data with solid-state NMR to address discrepancies in bond lengths/angles caused by crystal packing effects .

- Dynamic simulations : Perform DFT calculations (e.g., Gaussian 09) to compare optimized gas-phase structures with experimental data, identifying conformational flexibility in the morpholine ring .

- Neutron diffraction : Resolve hydrogen atom positions if -NMR signals overlap (e.g., cyclopropane vs. methyl protons) .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

- Methodological Answer :

- Directed ortho-metalation : Use LDA or n-BuLi to deprotonate the C5 position, enabling electrophilic substitution (e.g., iodination for further cross-coupling) .

- Microwave-assisted synthesis : Optimize reaction time/temperature (e.g., 150°C, 30 min) for Buchwald-Hartwig amination at C2 or C4 positions .

Q. What are the challenges in scaling up the synthesis without compromising yield?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., cyclopropane formation via [2+1] cycloaddition) and improve mixing efficiency .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.